2-Bromo-8-methylquinoline
Overview
Description
2-Bromo-8-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.
Scientific Research Applications
2-Bromo-8-methylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on the synthesis and functionalization of 2-Bromo-8-methylquinoline for potential biological and pharmaceutical applications.
Mechanism of Action
Target of Action
2-Bromo-8-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely used in medicinal chemistry
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular functions . The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Quinoline derivatives have been reported to influence various biological and pharmaceutical activities , suggesting that this compound may also affect multiple pathways
Result of Action
Quinoline derivatives have been reported to exhibit substantial biological activities
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the Suzuki–Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds, is influenced by the reaction conditions and the nature of the organoboron reagents . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-methylquinoline typically involves the bromination of 8-methylquinoline. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide are used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed in the presence of a base like potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as azido or cyano derivatives can be formed.
Coupling Products: Various biaryl compounds are synthesized through coupling reactions.
Oxidation Products: Oxidized derivatives of quinoline are obtained.
Comparison with Similar Compounds
8-Bromoquinoline: Similar in structure but lacks the methyl group at the 8th position.
2-Methylquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
Quinoline: The parent compound without any substituents.
Uniqueness: 2-Bromo-8-methylquinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and properties. This makes it a valuable intermediate in various synthetic pathways and enhances its potential in pharmaceutical and industrial applications.
Properties
IUPAC Name |
2-bromo-8-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSPUHZUXLUSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577170 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-81-1 | |
Record name | 2-Bromo-8-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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